2-Ethylpiperidine-1-carbonitrile
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Overview
Description
2-Ethylpiperidine-1-carbonitrile is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the second position and a nitrile group at the first position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethylpiperidine-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Piperidine: A simpler structure without the ethyl and nitrile groups.
2-Methylpiperidine-1-carbonitrile: Similar structure with a methyl group instead of an ethyl group.
2-Propylpiperidine-1-carbonitrile: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethylpiperidine-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group, which confer specific chemical and biological properties. The ethyl group enhances hydrophobic interactions, while the nitrile group provides additional reactivity and binding potential. This combination makes it a valuable compound in various applications.
Properties
IUPAC Name |
2-ethylpiperidine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-8-5-3-4-6-10(8)7-9/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUQQIOLHRLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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